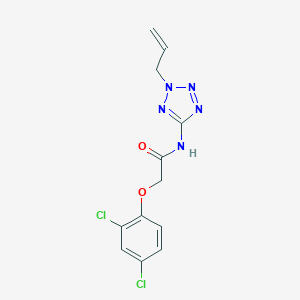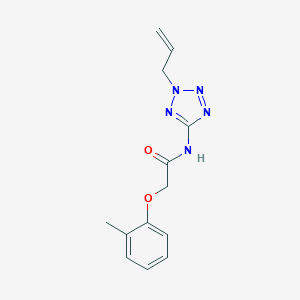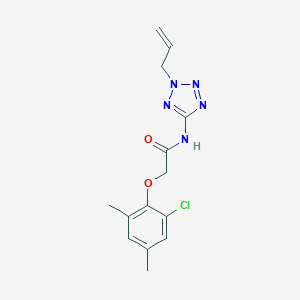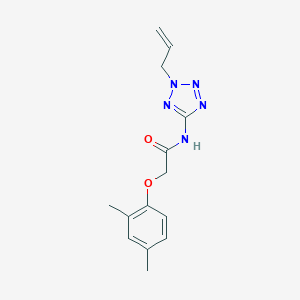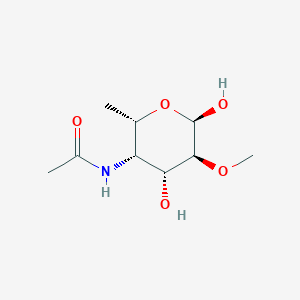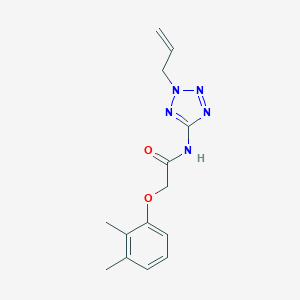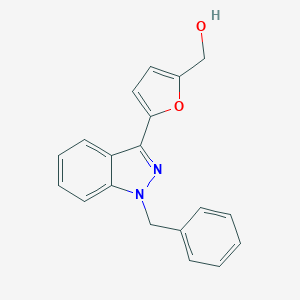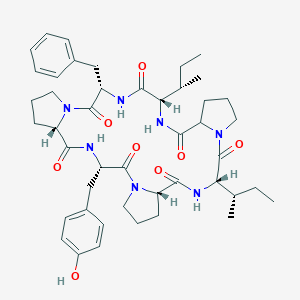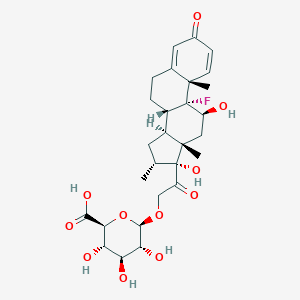
Dexamethasone beta-D-glucuronide
Descripción general
Descripción
Dexamethasone beta-D-glucuronide is a potential prodrug . It is a synthetic glucocorticoid derived from the naturally occurring hormone dexamethasone . It has been used in various scientific research applications, such as cell culture studies, drug screening, and molecular biology . It has also contributed to the understanding of drug metabolism, pharmacokinetics, and drug delivery systems .
Molecular Structure Analysis
The molecular formula of Dexamethasone beta-D-glucuronide is C28H37FO11 . Its average mass is 568.585 Da and its monoisotopic mass is 568.231995 Da .Aplicaciones Científicas De Investigación
Impact on Seizure Susceptibility
Dexamethasone (DEX) and betamethasone (BETA) have been studied for their impact on seizure thresholds in infant rats. Research has shown that antenatal treatment with these substances can increase seizure threshold, suggesting an alteration in the functional organization of the nervous system with antenatal synthetic glucocorticoid treatment (Young et al., 2006).
Cognitive and Motor Development
Studies on cognitive and motor development in children exposed to DEX prenatally have not found significant adverse effects. This includes research on children aged 1 month to 12 years, indicating that early-prenatal DEX treatment does not adversely impact motor and cognitive development (Meyer-Bahlburg et al., 2004).
Metabolomics
Research involving Sprague–Dawley rats has explored the metabolomic effects of chronic DEX administration. Significant perturbations were observed in the metabolite levels of various organs, affecting diverse molecular pathways. This included changes in protein biosynthesis, amino acid metabolism, and monoamine neurotransmitter synthesis in the brain, among other effects (Dahabiyeh et al., 2020).
Synaptic Function in the Hippocampus
DEX's role in synaptic function, particularly in the hippocampus of premature infants, has been a subject of research. Its use as a therapeutic agent to lessen morbidity in chronic lung disease in infants raises questions about its long-term neurodevelopmental outcomes (Lin et al., 2006).
Immunomodulatory Effects
DEX has been studied for its immunomodulatory effects in cancer patients undergoing chemotherapy. The research indicates substantial lymphodepletive effects, especially on CD4+ T cells, and changes in dendritic cell subtypes. These findings are relevant for designing future chemoimmunotherapy strategies (Cook et al., 2015).
Skeletal Muscle Activity
The effects of DEX on human skeletal muscle, particularly its impact on Na+,K+ pump activity, have been explored. Research suggests that DEX treatment increases maximal Na+,K+ pump activity and content in different muscle groups through mechanisms specific to each muscle group (Nordsborg et al., 2005).
Therapeutic Conjugates
DEX has been studied for its use in targeted systems through conjugation to polymeric carriers, aiming to reduce side effects on non-target organs. This includes developing DEX conjugates for various medical applications, such as drug or gene delivery systems for anti-tumor therapy (Dubashynskaya et al., 2021).
Developmental Impact on Primates
Research on common marmoset monkeys has shown that prenatal DEX exposure can affect physical growth, pituitary-adrenal hormones, and performance in motor, motivational, and cognitive tasks. The study indicates that fetal glucocorticoid overexposure can lead to abnormal development in various aspects (Hauser et al., 2008).
Effects on Mesenchymal Stromal Cells
DEX has been shown to have diverse effects on mesenchymal stromal cells (MSC), including influencing MSC proliferation, apoptosis, cytokine expression, and immunosuppression. This suggests that DEX plays a complex role in MSC cytobiology behavior (Wang et al., 2012).
Fetal Beta-Cell Development
The overexposure to exogenous glucocorticoids like DEX during different gestational stages has been linked to the development of the fetal endocrine pancreas. This study found that DEX exposure can reduce the beta- and alpha-cell mass, affecting insulin secretion and other aspects of fetal development (Dumortier et al., 2011).
Safety And Hazards
Dexamethasone, from which Dexamethasone beta-D-glucuronide is derived, is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . Precautionary measures include obtaining special instructions before use, not breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, getting medical advice/attention if feeling unwell, storing locked up, and disposing of contents/container to hazardous or special waste collection point .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHXMSIBGRGDSX-VFGCUDCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone beta-D-glucuronide | |
CAS RN |
152154-28-4 | |
| Record name | Dexamethasone β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152154-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152154284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEXAMETHASONE .BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WOB7174M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)


![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
